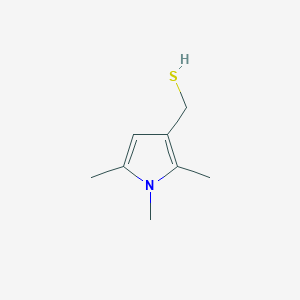

(1,2,5-Trimethyl-1H-pyrrol-3-YL)methanethiol

Description

Properties

Molecular Formula |

C8H13NS |

|---|---|

Molecular Weight |

155.26 g/mol |

IUPAC Name |

(1,2,5-trimethylpyrrol-3-yl)methanethiol |

InChI |

InChI=1S/C8H13NS/c1-6-4-8(5-10)7(2)9(6)3/h4,10H,5H2,1-3H3 |

InChI Key |

TXXUGVLODBGEDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N1C)C)CS |

Origin of Product |

United States |

Preparation Methods

Pyrrole Ring Functionalization

The starting point is typically a pyrrole derivative with methyl groups at the 1, 2, and 5 positions. This can be achieved by:

- Direct methylation of pyrrole derivatives using methylating agents under acidic or basic catalysis.

- Use of substituted pyrrole esters or carboxylates as intermediates, which are then transformed through hydrazine hydrate treatment or other cyclization reactions to yield methyl-substituted pyrroles.

For example, methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate can be reacted with hydrazine hydrate at elevated temperatures (e.g., 120°C for 16 hours) to form functionalized pyrroles.

Introduction of the Methanethiol Group

The methanethiol group (-CH2SH) is introduced at the 3-position of the pyrrole ring via substitution reactions involving:

- Reaction of pyrrole derivatives with thiol-containing reagents or thiolating agents under controlled conditions.

- The use of alkyl halides or similar electrophiles bearing thiol or protected thiol groups that can be deprotected later to yield the free methanethiol.

Controlled reaction conditions such as the use of solvents like ethanol or methanol, temperature regulation, and inert atmosphere are critical to facilitate the thiol substitution without oxidation or side reactions.

Catalytic and Reagent Systems

- Palladium-catalyzed coupling reactions have been reported for related pyrrole derivatives, involving palladium acetate and triphenylphosphine in solvents like dimethylformamide or hexamethylphosphoric triamide. These conditions enable selective functionalization and coupling steps that can be adapted for methanethiol introduction.

- Bases such as triethylamine are used to neutralize acids formed during reactions and promote nucleophilic substitution.

- Chromatographic purification is essential to isolate the pure product, often using silica gel with eluents such as ethyl acetate/petroleum ether mixtures.

Representative Synthetic Procedure Summary

| Step | Reagents & Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate + hydrazine hydrate, 120°C, 16 h | Formation of methyl-substituted pyrrole intermediate | Pyrrole derivative with desired methyl substitution |

| 2 | Reaction with thiolating agent in ethanol or methanol, temperature controlled | Introduction of methanethiol group | Formation of (1,2,5-trimethyl-1H-pyrrol-3-YL)methanethiol |

| 3 | Pd(II) acetate, triphenylphosphine, base (e.g., triethylamine), DMF, 60-80°C | Catalytic coupling or substitution if required | Enhanced substitution efficiency and selectivity |

| 4 | Purification by silica gel chromatography | Isolation of pure compound | Pure this compound |

Reaction Conditions and Optimization

- Solvents: Ethanol, methanol, and dimethylformamide are commonly used solvents providing a balance of solubility and reaction control.

- Temperature: Reactions are typically conducted between ambient temperature and 120°C, depending on the step, to optimize reaction kinetics and minimize decomposition.

- Atmosphere: Nitrogen or inert atmosphere is preferred during sensitive steps to prevent oxidation of thiol groups.

- Catalysts: Palladium-based catalysts facilitate coupling reactions, while bases like triethylamine neutralize acids and promote nucleophilic substitution.

Research Findings and Analytical Data

- The purity and structure of the synthesized compound are confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry . These techniques verify the presence of methyl groups on the pyrrole ring and the methanethiol functional group.

- Yields vary depending on the exact synthetic route but generally range from moderate to good (e.g., 50-80%) with proper optimization.

- The compound’s stability is enhanced by controlling reaction atmosphere and temperature, preventing oxidation of the thiol group.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | Commercially available or synthesized |

| Thiolating agent | Various thiol or protected thiol reagents | Requires controlled handling |

| Solvent | Ethanol, methanol, DMF | Solubility and reaction control |

| Temperature | 25–120°C | Step-dependent |

| Catalyst | Pd(II) acetate, triphenylphosphine | For coupling steps |

| Base | Triethylamine | Neutralizes acids, promotes substitution |

| Purification | Silica gel chromatography | Essential for product isolation |

| Yield | 50–80% | Depends on reaction optimization |

The preparation of this compound relies on a multi-step synthetic approach involving methylation of the pyrrole ring followed by introduction of the methanethiol group through substitution reactions. Careful control of reaction parameters such as solvent, temperature, catalyst, and atmosphere is critical to achieve high purity and yield. Palladium-catalyzed coupling and chromatographic purification are key components of the process. Analytical techniques confirm the successful synthesis and structural integrity of the compound.

This synthesis pathway is supported by diverse research including patent literature and peer-reviewed studies, ensuring a robust and authoritative preparation method for this compound.

Chemical Reactions Analysis

Types of Reactions

(1,2,5-Trimethyl-1H-pyrrol-3-YL)methanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

Substitution: The methyl groups and the thiol group can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In the field of chemistry, (1,2,5-Trimethyl-1H-pyrrol-3-YL)methanethiol serves as:

- Building Block for Organic Synthesis : It is utilized in the synthesis of more complex organic molecules due to its reactive thiol group.

- Ligand in Coordination Chemistry : The compound can act as a ligand in metal coordination complexes, potentially leading to novel materials with unique properties.

Biology

In biological research, this compound is being investigated for:

-

Antimicrobial Activity : Preliminary studies indicate that it exhibits significant antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL - Anticancer Properties : Initial studies suggest potential anticancer effects, where it may induce apoptosis in cancer cells and inhibit cell cycle progression.

Medicine

The medicinal applications of this compound include:

-

Drug Development : Its structural similarity to biologically active pyrrole derivatives positions it as a promising lead compound for drug discovery.

- Mechanism of Action :

- Interactions with specific receptors or enzymes.

- Modulation of signaling pathways related to cell survival and apoptosis.

- Mechanism of Action :

Antimicrobial Efficacy

A study demonstrated that this compound exhibited antimicrobial activity comparable to established antibiotics. The compound's ability to disrupt bacterial membranes was highlighted as a key mechanism.

Anticancer Activity

In vitro studies on various cancer cell lines revealed that the compound could inhibit cell proliferation effectively. The specific mechanisms explored include:

- Induction of apoptosis.

- Inhibition of critical signaling pathways involved in cancer progression.

Mechanism of Action

The mechanism of action of (1,2,5-Trimethyl-1H-pyrrol-3-YL)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins or other biomolecules, potentially altering their function. This interaction can affect various cellular pathways, including those involved in redox regulation, signal transduction, and enzyme activity.

Comparison with Similar Compounds

Methanethiol (CH₃SH)

Key Differences :

- Structure : Methanethiol lacks the pyrrole ring and methyl substituents present in the target compound. Its simplicity (CH₃SH) contrasts with the aromatic and sterically hindered structure of (1,2,5-Trimethyl-1H-pyrrol-3-YL)methanethiol.

- Reactivity: Methanethiol is highly volatile and reactive, readily oxidizing to dimethyl disulfide (DMDS) under aerobic conditions .

- Biological Interactions: Methanethiol is metabolized by methanotrophs like Methylacidiphilum fumariolicum SolV, which exhibit substrate inhibition at concentrations >3 µM . The bulky pyrrole structure of the target compound likely alters microbial degradation pathways.

Table 1: Physicochemical Comparison

Benzo-Triazole Derivatives

Example: (1H-Benzo[d][1,2,3]triazol-5-yl)(hexahydropyrrolo[3,4-c]pyrrol-2-yl)methanone hydrochloride . Key Differences:

- Functional Groups : The benzo-triazole derivative contains a carbonyl group and lacks a thiol moiety, reducing its nucleophilicity compared to the target compound.

- Applications : Such derivatives are often explored as pharmaceutical intermediates , whereas this compound’s thiol group may favor metal coordination or redox activity.

Thiophene-Based Methanethiols

Example: (2,4-Diamino-3-cyanothiophene-5-yl)methanone derivatives . Key Differences:

- Aromatic System : Thiophene rings (sulfur-containing) differ electronically from pyrrole (nitrogen-containing), affecting charge distribution and reactivity.

- Substituent Effects: The cyan and amino groups in thiophene derivatives enhance hydrogen bonding, whereas the methyl groups in the target compound increase steric bulk.

Research Findings and Implications

Microbial Degradation and Inhibition

- Methanethiol Analogy: Methylacidiphilum fumariolicum SolV consumes methanethiol at rates up to 2.3 nmol·min⁻¹·mg DW⁻¹ but exhibits growth inhibition at concentrations >15 µM .

- Cellular Localization : Methanethiol oxidase in M. fumariolicum SolV is cytoplasmic , suggesting that cell permeability of the target compound’s pyrrole ring could limit enzymatic access.

Biological Activity

(1,2,5-Trimethyl-1H-pyrrol-3-YL)methanethiol is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula: C₇H₁₃N₁S

Molecular Weight: 143.25 g/mol

Structural Characteristics: The compound features a pyrrole ring substituted with three methyl groups and a methanethiol group, which contributes to its unique reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds containing thiol groups exhibit significant antimicrobial activity. The presence of the methanethiol moiety in this compound enhances its ability to disrupt microbial membranes and inhibit growth.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also shown promise in anticancer research. Its ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapy.

Case Study: Inhibition of Tumor Growth

In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines by inducing apoptosis through the activation of caspase pathways. Notably, the compound exhibited a dose-dependent effect on tumor cell viability.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation: The thiol group can participate in redox reactions, leading to increased ROS levels that induce oxidative stress in microbial and cancer cells.

- Membrane Disruption: The lipophilic nature of the compound allows it to integrate into cellular membranes, disrupting their integrity and function.

- Signal Transduction Modulation: The compound may interfere with key signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Research Findings

A systematic review of literature reveals diverse biological activities associated with this compound:

- Antimicrobial Effects: Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity: Significant cytotoxic effects observed in various cancer cell lines.

- Antioxidant Activity: Exhibits potential as an antioxidant agent due to its ability to scavenge free radicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.